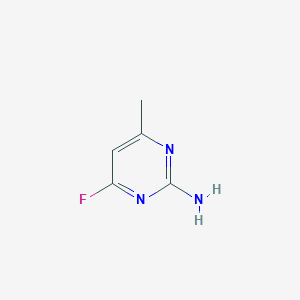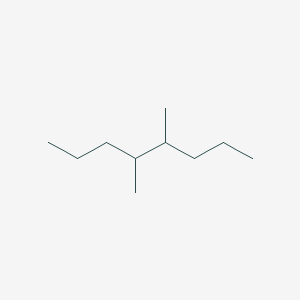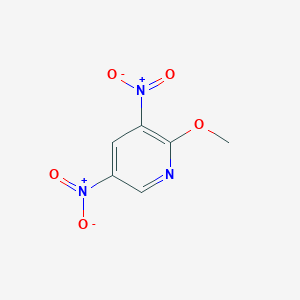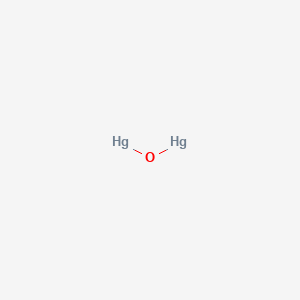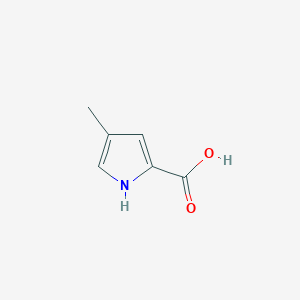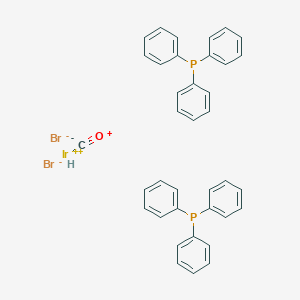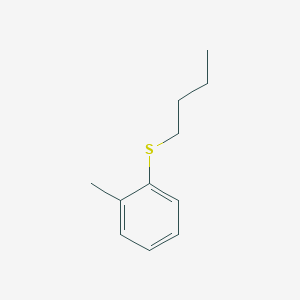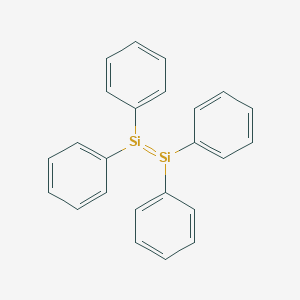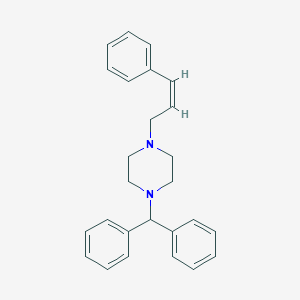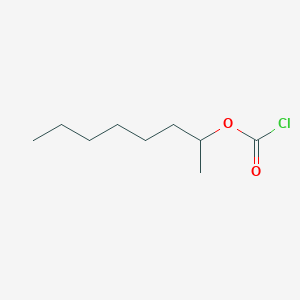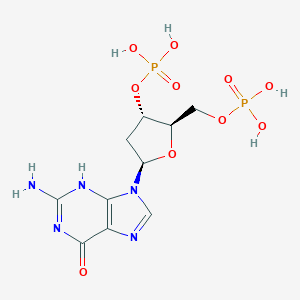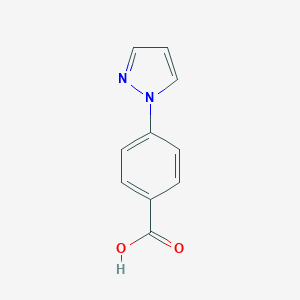
Antimony iron oxide (SbFeO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony iron oxide (SbFeO4) is a rare mineral that has gained significant attention in the scientific community due to its unique properties. It is a member of the ilmenite group and has a tetragonal crystal structure. SbFeO4 has been found to have potential applications in various fields, including catalysis, energy storage, and environmental remediation. In
Mécanisme D'action
The mechanism of action of Antimony iron oxide (Antimony iron oxide (SbFeO4)) in catalytic reactions is not yet fully understood. However, it is believed that Antimony iron oxide (Antimony iron oxide (SbFeO4)) acts as a Lewis acid catalyst, which can activate the reactants and facilitate the reaction. In energy storage devices, Antimony iron oxide (Antimony iron oxide (SbFeO4)) acts as an electrode material, which can reversibly intercalate and deintercalate lithium ions. In environmental remediation, Antimony iron oxide (Antimony iron oxide (SbFeO4)) acts as an adsorbent, which can adsorb pollutants through various mechanisms, including ion exchange, surface complexation, and electrostatic attraction.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Antimony iron oxide (SbFeO4). However, it has been found to be non-toxic and biocompatible, which makes it a promising material for biomedical applications. Antimony iron oxide (SbFeO4) has been investigated for its potential application in drug delivery, where it can act as a carrier for drugs and release them in a controlled manner.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Antimony iron oxide (SbFeO4) in lab experiments include its unique properties, such as high catalytic activity, high capacity, and excellent adsorption capacity. Additionally, Antimony iron oxide (SbFeO4) is relatively easy to synthesize and can be prepared using various methods. The limitations of using Antimony iron oxide (SbFeO4) in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on Antimony iron oxide (Antimony iron oxide (SbFeO4)). One direction is to investigate its potential application in biomedical fields, such as drug delivery and tissue engineering. Another direction is to explore its potential application in renewable energy, such as solar cells and fuel cells. Additionally, further research is needed to fully understand the mechanism of action of Antimony iron oxide (Antimony iron oxide (SbFeO4)) in catalytic reactions and to develop more efficient synthesis methods.
Méthodes De Synthèse
Antimony iron oxide (SbFeO4) can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve the mixing of antimony oxide (Sb2O3) and iron oxide (Fe2O3) in a stoichiometric ratio, followed by heating at high temperatures. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the reaction between Sb2O3 and Fe2O3. Sol-gel methods involve the formation of a gel-like precursor, which is then heated to form Antimony iron oxide (SbFeO4).
Applications De Recherche Scientifique
Antimony iron oxide (SbFeO4) has been extensively studied for its potential applications in catalysis. It has been found to exhibit excellent catalytic activity in various reactions, including the oxidation of benzene, the reduction of nitrobenzene, and the decomposition of methanol. Antimony iron oxide (SbFeO4) has also been investigated for its potential application in energy storage devices such as lithium-ion batteries. It has been found to exhibit high capacity and excellent cycling stability. Additionally, Antimony iron oxide (SbFeO4) has been studied for its potential application in environmental remediation. It has been found to exhibit excellent adsorption capacity for various pollutants, including heavy metals and organic pollutants.
Propriétés
Numéro CAS |
15600-71-2 |
|---|---|
Nom du produit |
Antimony iron oxide (SbFeO4) |
Formule moléculaire |
FeO4Sb |
Poids moléculaire |
225.6 g/mol |
Nom IUPAC |
antimony(3+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Fe.3O.Sb/q+3;3*-2;+3 |
Clé InChI |
XCHBWOMXKPIEBR-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Sb+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[Fe+3].[Sb+3] |
Synonymes |
iron(3+) antimonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



